molecular formula C17H14F2N2OS B2902572 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide CAS No. 313405-32-2

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide

Cat. No.: B2902572
CAS No.: 313405-32-2
M. Wt: 332.37
InChI Key: PAMMMKKGLCUKDZ-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class of agrochemicals, characterized by a 2,6-difluorobenzamide moiety linked to a substituted benzothiophene core. The benzothiophene ring is partially saturated (4,5,6,7-tetrahydro) and features a cyano group at position 3 and a methyl group at position 3.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c1-9-5-6-14-10(7-9)11(8-20)17(23-14)21-16(22)15-12(18)3-2-4-13(15)19/h2-4,9H,5-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMMMKKGLCUKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC=C3F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrobenzo[b]thiophene core, which is then functionalized with a cyano group and a methyl group. The final step involves the introduction of the difluorobenzamide moiety through an amide coupling reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other derivatives. Substitution reactions can introduce a wide range of substituents onto the aromatic rings, leading to a diverse array of products.

Scientific Research Applications

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and difluorobenzamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,6-difluorobenzamide (CAS 445021-49-8)

  • Structural Differences : The cyclohexahydrocycloocta[b]thienyl ring in this analog replaces the tetrahydrobenzothiophene core of the target compound, introducing a larger eight-membered ring system.
  • Impact on Properties: The expanded ring increases molecular weight (346.39 g/mol vs.
  • Applications : Both compounds likely function as pesticides, but the target compound’s smaller ring may improve bioavailability and metabolic stability .

Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

  • Structural Differences : Diflubenzuron features a urea bridge (carbamoyl) connecting the 2,6-difluorobenzamide group to a 4-chlorophenyl group, whereas the target compound uses a benzothiophene linker.
  • Functional Implications: The urea group in diflubenzuron is critical for inhibiting chitin synthesis in insects.

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structural Differences : Flutolanil contains a trifluoromethyl group and an isopropoxy-substituted phenyl ring instead of the difluorobenzamide and benzothiophene groups.
  • Functional Implications: The trifluoromethyl group in flutolanil enhances fungicidal activity by increasing electronegativity and resistance to oxidative degradation. The target compound’s cyano group may offer similar electronic effects but with distinct steric interactions .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Primary Use
Target Compound ~332 2,6-difluorobenzamide, 5-methyl-tetrahydrobenzothiophene, cyano Pesticide (theoretical)
CAS 445021-49-8 346.39 2,6-difluorobenzamide, hexahydrocyclooctathienyl Pesticide (experimental)
Diflubenzuron 310.68 2,6-difluorobenzamide, 4-chlorophenyl urea Insect growth regulator
Flutolanil 323.29 2-(trifluoromethyl)benzamide, 3-isopropoxyphenyl Fungicide

Key Research Findings

  • Benzothiophene vs.
  • Role of Cyano Group: The cyano substituent at position 3 may act as a hydrogen bond acceptor, increasing affinity for enzymatic active sites compared to halogens (e.g., chlorine in diflubenzuron) .
  • Methyl Substituent : The 5-methyl group on the tetrahydrobenzothiophene ring likely improves lipophilicity, enhancing membrane permeability and systemic distribution in target organisms .

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Its unique structure includes a benzothiophene ring with a cyano group and difluorobenzamide moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16F2N2OSC_{18}H_{16}F_2N_2OS with a molecular weight of approximately 353.46 g/mol. The structural features contribute to its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₆F₂N₂OS
Molecular Weight353.46 g/mol
Chemical StructureStructure Image

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition against Bacteria : Compounds featuring the benzothiophene structure have shown efficacy against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.21 µM to 0.83 µM against Gram-positive and Gram-negative bacteria .

Anticancer Potential

In addition to antimicrobial properties, this compound may possess anticancer activity. Research indicates that related compounds can inhibit specific enzymes involved in cell proliferation. For example:

  • Mechanism of Action : The compound may inhibit DNA gyrase and MurD enzymes, which are crucial for bacterial DNA replication. This suggests potential applications in developing new antibiotics .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on human cell lines (e.g., HaCat and BALB/c 3T3) have demonstrated that while these compounds can be effective against pathogens, they also exhibit varying levels of toxicity towards human cells. Generally, the HaCat cell line is more sensitive compared to BALB/c 3T3 .

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of a series of benzothiophene derivatives including this compound. The results indicated:

Compound IDMIC (µM)Target Organism
Compound A0.21Pseudomonas aeruginosa
Compound B0.83Candida albicans

This study highlighted the compound's potential as a lead for developing new antimicrobial agents.

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, related compounds were tested against several cancer cell lines. The findings suggested that these compounds could inhibit cell growth effectively at low concentrations.

Q & A

Q. What are the key considerations for synthesizing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide?

Synthesis involves constructing the tetrahydrobenzothiophene core and introducing functional groups (cyano, methyl, and benzamide). A validated approach includes:

  • Cyclization : Use benzoylisothiocyanate with tetrahydrobenzothiophene precursors in 1,4-dioxane under reflux to form the thiophene ring .
  • Substitution : Introduce the 2,6-difluorobenzamide group via nucleophilic acyl substitution, ensuring anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical due to polar byproducts .

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving the tetrahydrobenzothiophene ring conformation and fluorine positions .
  • NMR : Analyze 19F^{19}\text{F} NMR for fluorine environments (δ -110 to -120 ppm for aromatic fluorines) and 13C^{13}\text{C} NMR for cyano (δ ~115 ppm) and carbonyl (δ ~165 ppm) signals .
  • HRMS : Confirm molecular formula (C18_{18}H15_{15}F2_2N2_2OS) with <2 ppm error .

Q. What are the solubility challenges, and how can they be addressed?

The compound is poorly soluble in water due to its hydrophobic benzothiophene core. Solutions:

  • Use polar aprotic solvents (DMSO, DMF) for biological assays.
  • For crystallization, optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice stability .

Advanced Research Questions

Q. How can reaction yields be improved during the benzothiophene cyclization step?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Temperature optimization : Higher temperatures (80–100°C) improve kinetics but may degrade sensitive groups like cyano; use microwave-assisted synthesis for controlled heating .
  • Byproduct analysis : Monitor intermediates via LC-MS to identify competing pathways (e.g., over-oxidation of the thiophene ring) .

Q. What computational methods are suitable for predicting SAR against biological targets?

  • Docking studies : Use AutoDock Vina with homology models of kinases or GPCRs to map interactions between the 2,6-difluorobenzamide moiety and hydrophobic binding pockets .
  • DFT calculations : Analyze electron-withdrawing effects of fluorine atoms on benzamide reactivity (e.g., Fukui indices for electrophilic attack) .

Q. How can conflicting crystallographic and NMR data on fluorine positions be resolved?

  • Multi-method validation : Compare X-ray data (SHELXL-refined) with 19F^{19}\text{F}-1H^{1}\text{H} HOESY NMR to detect through-space fluorine-proton correlations .
  • Dynamic effects : Consider temperature-dependent NMR to assess if fluorine positions are static or flexible in solution .

Q. What strategies mitigate degradation during long-term storage?

  • Stability studies : Use accelerated degradation conditions (40°C/75% RH) to identify vulnerable sites (e.g., hydrolysis of the cyano group).
  • Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon to prevent photooxidation .

Data Contradiction Analysis

Q. Discrepancies in reported bioactivity for analogs: How to determine validity?

  • Assay standardization : Replicate assays using consistent cell lines (e.g., HEK293 vs. HeLa) and controls. For example, analogs with sulfonyl groups (e.g., N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide) show variable IC50_{50} values due to differential membrane permeability .
  • Metabolite profiling : Use LC-HRMS to verify compound integrity during biological testing .

Q. Conflicting solubility data in PubChem vs. experimental observations

  • Source critique : PubChem data may derive from predictive algorithms; validate experimentally via shake-flask method (USP <1059>) .
  • Polymorphism screening : Assess if crystalline vs. amorphous forms affect solubility .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagent/ConditionYield (%)Critical FactorReference
CyclizationBenzoylisothiocyanate, 1,4-dioxane, 24h65–72Anhydrous conditions
Fluorination2,6-Difluorobenzoyl chloride, K2_2CO3_3, DCM58Slow addition to prevent dimerization
PurificationSilica gel, EtOAc/Hex (1:3 → 1:1)85Gradient optimization

Q. Table 2. Analytical Signatures

TechniqueKey PeaksInterpretation
19F^{19}\text{F} NMR-116.2 ppm (doublet)Aromatic fluorine ortho to amide
IR2220 cm1^{-1}C≡N stretch (cyano)
XRDd-spacing 3.2 ÅBenzothiophene ring packing

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